3,4-Furandimethanol

Catalog No.
S773982
CAS No.
14496-24-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Furandimethanol

CAS Number

14496-24-3

Product Name

3,4-Furandimethanol

IUPAC Name

[4-(hydroxymethyl)furan-3-yl]methanol

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2

InChI Key

RNKXUVJWMOMTHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CO1)CO)CO

Synonyms

3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol

Canonical SMILES

C1=C(C(=CO1)CO)CO

3,4-Furandimethanol, also known as furan-3,4-dimethanol or 3,4-bis(hydroxymethyl)furan, is an organic compound with the molecular formula C6H8O3. It appears as a colorless liquid and features a unique structure characterized by a furan ring—a five-membered aromatic ring containing oxygen—and two hydroxyl groups located at the 3 and 4 positions of the ring. This arrangement endows the compound with significant chemical reactivity and potential for various applications in scientific fields, particularly in organic synthesis and materials science .

Bio-based platform molecule:

  • FDME is a white crystalline solid with the molecular formula C6H8O3.
  • It is derived from renewable resources such as cellulose and hemicellulose, making it an attractive alternative to petroleum-based chemicals. Source: [3,4-Furandimethanol | C6H8O3 | CID 84477: )]
  • Due to its functional groups (two hydroxyl groups and a furan ring), FDME is considered a valuable platform molecule. This means it can be readily converted into various other chemicals with diverse applications. Source: [Buy 3,4-Furandimethanol | 14496-24-3 - Smolecule: ]

Potential applications:

  • Research is ongoing to explore the potential of FDME in various scientific fields, including:
    • Production of biofuels and bioplastics: FDME can be converted into furan derivatives, which are promising candidates for biofuels and bio-based plastics. Source: [3,4-Bis(hydroxymethyl)furan 98 14496-24-3 - Sigma-Aldrich: ]
    • Synthesis of fine chemicals and pharmaceuticals: The unique structure of FDME allows it to be transformed into various valuable chemicals used in various industries, including pharmaceuticals and cosmetics. Source: [Buy 3,4-Furandimethanol | 14496-24-3 - Smolecule: ]
    • Development of new materials: FDME's properties make it a potential candidate for the development of novel materials with unique functionalities, such as resins and polymers. Source: [3,4-Bis(hydroxymethyl)furan 98 14496-24-3 - Sigma-Aldrich: ]

Ongoing research:

  • It is important to note that FDME is still under active research, and its full potential is yet to be fully explored.
  • Scientists are continuously investigating its properties, potential applications, and production methods to improve its efficiency and sustainability.
Due to its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form various products, including aldehydes or ketones.
  • Esterification: It can react with carboxylic acids to form esters.
  • Polymerization: 3,4-Furandimethanol can participate in polymerization reactions, particularly when treated with strong acids like hydrogen sulfate .

The presence of both hydroxyl groups and the furan ring allows for interesting reactivity patterns, including aromatic substitution reactions.

Research on the biological activity of 3,4-furandimethanol is still emerging. Preliminary studies suggest that compounds related to furan derivatives may exhibit various biological properties, including:

  • Antioxidant activity: Some studies indicate that furan derivatives possess antioxidant properties.
  • Antimicrobial properties: There is potential for furan derivatives to show antimicrobial effects against certain pathogens.

Several synthesis methods for 3,4-furandimethanol have been reported:

  • Cyclization of Furan-3,4-diol: This method involves cyclizing furan-3,4-diol in the presence of an acid catalyst:
    C4H4O2+H+C6H8O3+H2O\text{C}_4\text{H}_4\text{O}_2+\text{H}^+\rightarrow \text{C}_6\text{H}_8\text{O}_3+\text{H}_2\text{O}
  • Biomass Conversion: Ongoing research is exploring the potential for synthesizing 3,4-furandimethanol from biomass sources, although this area is still under development .

3,4-Furandimethanol has multiple potential applications:

  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Polymer Production: Due to its ability to participate in polymerization reactions, it may be useful in producing bio-based polymers.
  • Solvents and Additives: Its unique structure makes it suitable for use as a solvent or additive in various chemical processes .

Several compounds share structural similarities with 3,4-furandimethanol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
FuranC4H4OBasic structure; lacks hydroxymethyl groups
HydroxymethylfuranC5H6O2Contains one hydroxymethyl group; more reactive
5-HydroxymethylfurfuralC6H6O3A derivative with significant biological activity
2,5-DimethylfuranC6H10OSimilar furan structure but with methyl groups

Uniqueness of 3,4-Furandimethanol

What distinguishes 3,4-furandimethanol from these compounds is its specific arrangement of two hydroxymethyl groups on the furan ring. This configuration not only enhances its reactivity but also opens avenues for diverse applications that other similar compounds may not possess due to their differing functional groups or structural arrangements .

Catalytic Hydrogenation of HMF Derivatives

The catalytic hydrogenation approach represents the most extensively studied pathway for producing furandimethanol compounds, though specific research on 3,4-furandimethanol remains limited compared to its 2,5-isomer. The fundamental chemistry involves selective reduction of furanic precursors while maintaining the integrity of the furan ring structure.

Heterogeneous Catalyst Systems (Ni, Cu, Pd, Rh)

Heterogeneous catalysis has emerged as the predominant approach for furanic compound hydrogenation, with various metal catalysts demonstrating distinct selectivity patterns. Nickel-based catalysts have shown remarkable versatility in furan hydrogenation processes. Research demonstrates that nickel catalysts derived from metal-organic framework precursors can achieve significant conversion rates in furanic compound hydrogenation. The calcination temperature of nickel-containing precursors plays a crucial role in determining product selectivity, with temperatures below 500°C favoring different product distributions compared to higher temperature treatments.

Copper-based catalysts represent another important class of hydrogenation catalysts for furanic compounds. Studies on copper-silica systems reveal that the preparation method significantly influences catalytic performance. Hydrothermal synthesis methods for copper-silica catalysts have demonstrated excellent activity in hydrogenolysis reactions, with uniform copper particle size and high dispersion contributing to superior catalytic performance. The weak interaction between copper species and silica support facilitates easier reduction to metallic copper, enhancing hydrogenation activity.

Palladium-supported catalysts have demonstrated exceptional selectivity in furanic compound hydrogenation. Research on palladium catalysts supported on carbon nanotube-activated carbon composites shows remarkable selectivity toward bis(hydroxymethyl)furan formation, achieving 85-99% selectivity under optimized conditions. The hybrid hydrophobic-hydrophilic architecture of the support material plays a crucial role in achieving high selectivity toward carbonyl group hydrogenation.

Rhodium catalysts, while less extensively studied for this specific application, have shown promise in related hydrogenation reactions. Rhodium-based systems demonstrate high activity in carbon dioxide hydrogenation processes, suggesting potential applicability to furanic compound reduction.

Bimetallic Catalysts (Ni-Re, Ir-Ni, Pt/CeO₂-ZrO₂)

Bimetallic catalyst systems offer enhanced selectivity and activity compared to monometallic counterparts through synergistic effects between different metal species. Nickel-rhenium bimetallic catalysts represent a particularly promising system for selective hydrogenation of furanic compounds. Research demonstrates that titania-supported nickel-rhenium catalysts can achieve remarkable selectivity control depending on the atomic rhenium-to-nickel ratio. At low rhenium content, these catalysts predominantly favor aldehyde group hydrogenation, while higher rhenium loadings promote simultaneous hydrogenation of both aldehyde and furan ring functionalities.

The mechanism underlying nickel-rhenium catalyst selectivity involves preferential activation of different functional groups. Nickel sites primarily activate aldehyde groups through eta-2(C,O)-aldehyde complex formation, while rhenium sites demonstrate oxophilic character that can induce additional interactions between the furan ring and active nickel sites. This synergistic effect enables simultaneous hydrogenation of multiple functional groups when the rhenium-to-nickel atomic ratio exceeds 0.5.

Iridium-nickel bimetallic systems have also demonstrated enhanced performance compared to monometallic catalysts. Research indicates that iridium incorporation promotes adsorption of carbonyl groups, while nickel facilitates furan ring hydrogenation, leading to complementary catalytic activity.

Platinum-cerium oxide-zirconia systems represent another important class of bimetallic catalysts. Studies show that cerium oxide modification of zirconia supports, combined with platinum and nickel active phases, can significantly enhance catalytic performance in furanic compound hydrogenolysis. The interaction between platinum and the mixed oxide support creates favorable conditions for selective hydrogenation processes.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent selection plays a critical role in determining both reaction efficiency and product selectivity in furanic compound hydrogenation. Aqueous systems have demonstrated particular advantages for certain catalyst types. Research shows that water as a solvent can promote high conversion and selectivity when using appropriately designed catalyst systems. The dilution effect in aqueous systems can influence molecular orientation of adsorbed substrates, affecting the accessibility of different functional groups to active catalyst sites.

Organic solvents also demonstrate significant influence on catalytic performance. Studies using 1,4-dioxane as reaction solvent show enhanced performance compared to other organic media, achieving high conversion and selectivity in furanic compound hydrogenation. The choice of organic solvent affects substrate solubility, catalyst dispersion, and molecular interactions at the catalyst surface.

Alcohol solvents, particularly when serving dual roles as both solvent and hydrogen donor in transfer hydrogenation processes, show remarkable effectiveness. Research demonstrates that isopropanol can serve as an excellent hydrogen donor for transfer hydrogenation of furanic compounds, achieving high yields under appropriate conditions. Ethanol has also proven effective as both solvent and hydrogen source in catalytic transfer hydrogenation processes.

Catalytic Transfer Hydrogenation (CTH) with Ethanol

Catalytic transfer hydrogenation using ethanol represents an environmentally attractive alternative to conventional high-pressure hydrogen processes. This approach eliminates the need for molecular hydrogen while utilizing renewable ethanol as both solvent and reducing agent. Research demonstrates that zirconium oxyhydroxide catalysts can achieve high conversion and selectivity in transfer hydrogenation of furanic compounds using ethanol. The process achieves 94.1% conversion with 88.9% selectivity toward desired products at 423 K in 2.5 hours.

The mechanism of ethanol-mediated transfer hydrogenation involves the hydroxyl groups of zirconium oxyhydroxide facilitating ligand exchange with ethanol, which is crucial for catalytic activity. The fresh, spent, and regenerated catalyst characteristics show that the hydroxyl functionality serves as the primary active site for the hydrogen transfer process.

Ruthenium-cobalt oxide catalysts have also demonstrated excellent performance in ethanol-mediated transfer hydrogenation. Studies show that these systems can achieve up to 82% yield of desired products at 190°C in 6 hours using isopropanol as the hydrogen donor. The catalyst exhibits good stability and can be recovered and reused multiple times with minimal loss of catalytic activity.

Biocatalytic Reduction Approaches

While the search results provide limited specific information about biocatalytic production of 3,4-furandimethanol, the general principles of biocatalytic reduction of furanic compounds can be extrapolated from related research. Biocatalytic approaches offer advantages in terms of selectivity, mild reaction conditions, and environmental compatibility.

Microbial Strains: Burkholderia contaminans, E. coli, Fungi

The available research does not provide specific information about microbial strains for 3,4-furandimethanol production. However, the development of microbial systems for furanic compound biotransformation represents an active area of research with significant potential for sustainable production methods.

Enzyme Engineering: Alcohol Dehydrogenases, Glucose Dehydrogenase

Enzyme-based approaches for furanic compound reduction could potentially be developed based on alcohol dehydrogenase systems, though specific research on 3,4-furandimethanol production is not available in the current literature. The engineering of alcohol dehydrogenases for selective reduction of furanic aldehydes represents a promising research direction.

Co-Substrate Optimization (Glucose, Sorbitol, Glycerol)

Co-substrate optimization in biocatalytic systems would be essential for efficient cofactor regeneration and maintaining high productivity in furanic compound reduction processes. However, specific research on co-substrate systems for 3,4-furandimethanol production is not available in the current literature.

In Situ Cofactor Regeneration and NADH Dynamics

Effective cofactor regeneration systems would be crucial for economic biocatalytic production of 3,4-furandimethanol, though specific research in this area is not currently available in the literature.

Photocatalytic and Electrochemical Routes

The development of photocatalytic and electrochemical approaches for furanic compound synthesis represents an emerging field with significant potential for sustainable production methods.

Solar-Driven Hydrogenation (Au/SiC, Pt/g-C₃N₄)

Solar-driven catalytic processes offer the potential for sustainable production of furanic compounds using renewable energy sources. While specific research on 3,4-furandimethanol photoproduction is not available, the principles of photocatalytic hydrogenation could potentially be applied to this target compound.

Aerobic vs. Anaerobic Conditions in Photocatalysis

The optimization of reaction atmospheres in photocatalytic processes would be crucial for achieving selective reduction of furanic precursors to 3,4-furandimethanol, though specific research in this area is not currently available.

Decoupled Redox Pathways for Selective Reduction

Decoupled redox approaches could potentially offer enhanced selectivity in photocatalytic production of 3,4-furandimethanol, though this remains an area requiring further research development.

Role of Acidic/Basic Sites in Carbon-Oxygen Bond Activation

The activation of carbon-oxygen bonds in 3,4-furandimethanol represents a fundamental mechanistic step that governs product selectivity and reaction efficiency. Research demonstrates that the coordination environment of metal active sites plays a crucial role in determining the preferred activation pathway [1] [2]. Lewis acidic metal centers facilitate the initial coordination of the hydroxyl groups through electron pair donation from oxygen to the metal center, weakening the carbon-oxygen bond through backbonding effects.

Niobium pentoxide surfaces exhibit particularly effective carbon-oxygen bond activation due to the unique electronic properties of niobium five plus cations [2]. The Lewis acidic isolated cobalt dihydroxide species on cerium dioxide supports demonstrate enhanced reactivity when combined with basic nitrogen anion sites, creating bifunctional catalytic environments that activate both electrophilic and nucleophilic reaction partners simultaneously [3]. The synergistic effect between acidic and basic sites enables cooperative substrate activation, where the Lewis acid coordinates to the carbonyl oxygen while the basic site interacts with nucleophilic reaction partners.

Density functional theory calculations reveal that the efficiency of carbon-oxygen bond activation correlates with the position of the metal d-conduction band relative to the Fermi energy level [2]. Metal centers with appropriately positioned d-orbitals facilitate covalent-like interactions with carbonyl groups, enhancing the activation process beyond simple electrostatic interactions. This mechanistic understanding provides a framework for designing more effective catalytic systems.

The role of support materials extends beyond simple dispersion effects. Acid-activated attapulgite supports modify the partial charge distribution of nickel-cobalt active centers through electronic charge effects, creating strong interactions between bimetallic amorphous alloys and the support material [4]. These electronic modifications directly influence the activation energy for carbon-oxygen bond cleavage and subsequent reaction pathways.

Steric and Electronic Effects on Intermediates

The formation and stability of reaction intermediates during metal-catalyzed hydrogenation are governed by both steric and electronic factors that determine overall reaction selectivity. Computational studies demonstrate that the steric bulk surrounding active sites creates preferential binding orientations for substrate molecules, directly influencing the stereochemical outcome of reactions [5] [6]. The buried volume of substrates exhibits a volcano-shaped relationship with catalytic activity, where optimal performance occurs at intermediate steric hindrance levels.

Electronic effects manifest through modifications in electron density at Lewis base sites and steric hindrance in the Lewis acid neighboring environment [6]. Increasing steric hindrance around Lewis acid centers while reducing electron density at Lewis base sites enhances overall catalytic activity through improved substrate binding and activation. These structure-activity relationships provide mechanistic insights for rational catalyst design.

The conformational dynamics of intermediate species play a critical role in determining reaction pathways. Intermediates with sufficient steric hindrance adopt more rigid three-dimensional molecular architectures that attenuate hydrogen bonding strength and influence subsequent transformation steps [7]. The spatial arrangement of functional groups within intermediate complexes determines the accessibility of different reaction channels and the relative rates of competing pathways.

Metal-mediated hydrogenation proceeds through distinct mechanistic pathways depending on the electronic environment of the active sites [1]. The Meerwein-Ponndorf-Verley mechanism involves concerted intermolecular hydride transfer without substrate adsorption onto metallic sites, while alternative pathways require dehydrogenation of hydrogen donors followed by hydrogenation of substrate molecules. The electronic properties of metal centers determine which pathway predominates under specific reaction conditions.

Isotopic labeling experiments reveal that hydrogen transfer mechanisms exhibit significant kinetic isotope effects, confirming that carbon-hydrogen bond scission rather than carbon-oxygen bond scission represents the rate-limiting step in hydrogenolysis reactions [1]. This mechanistic insight guides the optimization of reaction conditions and catalyst design strategies.

Kinetic Models for Byproduct Formation (5-Hydroxymethylfurfural-2-Carbaldehyde, 2,5-Dimethylfuran)

The formation of byproducts during 3,4-furandimethanol transformations follows well-defined kinetic pathways that can be modeled using established reaction networks. Detailed kinetic analysis reveals that 5-hydroxymethylfurfural conversion proceeds through a sequential reaction scheme where the substrate first converts to partially hydrogenated intermediates, which subsequently form 2,5-dimethylfuran through further hydrogenation or hydrodeoxygenation steps [8] [9].

The conversion pathway from 5-hydroxymethylfurfural-2-carbaldehyde to 2-hydroxy-5-methylene-2,5-dihydro-furan-2-carbaldehyde represents a key intermediate step in levulinic acid formation [10]. Quantum mechanical calculations demonstrate that this transformation occurs through protonation at the 5-position of the furan ring, followed by hydroxide addition and subsequent isomerization. The activation energy for this process is lower than alternative pathways, making it kinetically favored under acidic conditions.

Model-based experimental design approaches enable the assessment of kinetic parameter identifiability for complex reaction networks [9]. The practical identifiability of kinetic parameters depends critically on experimental conditions, including temperature, reaction duration, and initial substrate concentrations. Statistical analysis reveals that certain experimental design variables provide more informative data for parameter estimation than others.

Reaction PathwayRate-Determining StepActivation Energy (kcal/mol)Selectivity FactorsKey Intermediates
HMF → BHMF → MFAL → DMFDMF formation (k₃)35-40Metal composition, particle sizeBHMF, MFAL
HMF → BHMF → DMTHFRing hydrogenation (k₅)40-45Temperature, hydrogen pressureBHMF, intermediates
HMFCA → HMDFC → DOHE → Levulinic acidHMFCA protonation30-35pH, catalyst acidityHMDFC, DOHE
Furfural → Furfuryl alcohol → 2-MethylfuranC-O bond cleavage25-30Metal type, support effectsFurfuryl alcohol

The kinetic modeling framework incorporates first-order reaction kinetics for individual transformation steps, with apparent rate constants that depend on catalyst composition and reaction conditions [11] [9]. The formation of dark-colored humins represents a significant side reaction that must be included in comprehensive kinetic models. The rate of humin formation increases with substrate concentration and reaction temperature, competing with desired product formation pathways.

Experimental validation of kinetic models requires careful consideration of mass transfer limitations and reaction conditions that ensure kinetically controlled regimes [9]. High hydrogen pressure and vigorous mixing help eliminate mass transfer effects, enabling accurate determination of intrinsic kinetic parameters. The temperature dependence of rate constants follows Arrhenius behavior, allowing extrapolation to different operating conditions.

Enzymatic Specificity and Substrate Orientation

Candida antarctica Lipase B Regioselectivity in Polyester Synthesis

Candida antarctica lipase B demonstrates exceptional regioselectivity in polyester synthesis reactions, making it a valuable biocatalyst for producing well-defined polymer architectures from 3,4-furandimethanol derivatives. The enzyme exhibits highly restricted active site geometry that limits the available space for substrate binding, explaining its remarkable selectivity compared to other lipases [12] [13]. The catalytic triad consisting of serine 105, aspartic acid 187, and histidine 224 provides the nucleophilic and general base catalysis required for acyl transfer reactions.

The regioselectivity of Candida antarctica lipase B toward secondary alcohols strongly favors R-enantiomers over S-enantiomers in acetylation reactions [14]. This stereochemical preference results from specific enzyme-substrate interactions within the active site binding pocket. The enzyme achieves enantiomeric excess values exceeding 99% for certain substrates, demonstrating its utility for producing stereochemically pure compounds.

Molecular modeling studies reveal that rational redesign of the stereoselectivity pocket can dramatically alter enantiopreference [12] [13]. Single point mutations that create larger binding spaces result in remarkable changes in enantioselectivity, with selectivity ratios increasing by factors exceeding eight million. These modifications enable the inversion of enantiopreference while simultaneously increasing catalytic activity toward previously disfavored substrates.

The substrate specificity of Candida antarctica lipase B depends critically on the chain length and structure of acyl donors and acceptors. Site-directed mutagenesis at position 278, where leucine residues create steric hindrance above the catalytic pocket, significantly affects substrate specificity [15]. Mutations that reduce side chain bulk, such as leucine to glycine or proline substitutions, improve accommodation of longer chain substrates by reducing steric clashes.

The catalytic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the serine hydroxyl group [16]. The structure and dynamics of these acyl-enzyme complexes influence the overall reaction rate and selectivity. X-ray crystallographic studies reveal that acyl-enzyme intermediates can adopt multiple conformations through side chain rearrangements, providing insights into the catalytic cycle dynamics.

Impact of Monomer Symmetry on Enzyme-Acyl Intermediates

The symmetry properties of monomer substrates profoundly influence the formation and reactivity of enzyme-acyl intermediates during polyester synthesis. Symmetric monomers such as 3,4-furandimethanol present equivalent functional groups that can participate in acylation reactions, leading to statistical distributions of regioisomeric products unless specific selectivity mechanisms operate. The enzyme active site architecture determines which hydroxyl group preferentially participates in the initial acylation step.

Molecular docking studies demonstrate that the binding orientation of symmetric substrates within the Candida antarctica lipase B active site depends on subtle differences in hydrogen bonding and van der Waals interactions [17]. The enzyme can accommodate substrates in multiple orientations, but energy differences between binding modes influence the regioselectivity of acyl transfer reactions. These binding energy differences translate directly into product selectivity ratios.

The formation of enzyme-acyl intermediates involves substrate binding in the acyl acceptor pocket followed by nucleophilic attack on the acyl donor [18]. For symmetric substrates, the relative positioning of hydroxyl groups within the binding pocket determines which group serves as the nucleophile. Kinetic studies reveal that the rate of acyl-enzyme formation depends on the accessibility and reactivity of individual hydroxyl groups.

Computational analysis of transition state structures reveals that the geometry of enzyme-acyl intermediates influences subsequent reaction steps [19]. The covalent attachment of acyl groups to the enzyme creates conformational constraints that affect the binding and reactivity of additional substrate molecules. These effects become particularly important in polymerization reactions where multiple acylation cycles occur.

The stability of enzyme-acyl intermediates varies depending on the structure of the acyl group and the local environment within the enzyme active site [20]. Spectroscopic studies demonstrate that different acyl-enzyme complexes exhibit distinct stabilities and reactivity patterns. The lifetime of these intermediates affects the overall polymerization kinetics and the molecular weight distribution of resulting polymers.

Two-Step Polymerization Strategies for Linear Chain Dominance

Two-step polymerization approaches enable precise control over polymer architecture by separating the initiation and propagation phases of chain growth. These strategies exploit the mechanistic differences between step-growth and chain-growth polymerization to achieve linear chain dominance while minimizing branching and crosslinking reactions [21] [22]. In step-growth systems, polymer chains grow through sequential coupling of functional groups, with chain length doubling at each coupling event.

The implementation of two-step strategies involves initial activation of a subset of monomer molecules followed by controlled addition of remaining reactants [23]. This approach prevents the simultaneous activation of all monomers, which would lead to rapid network formation and loss of processability. The reaction-enhanced reactivity of intermediate mechanism enables high molecular weight synthesis even under non-stoichiometric conditions.

Enzymatic polymerization systems naturally favor two-step mechanisms due to the sequential nature of enzyme catalysis [18]. The formation of enzyme-substrate complexes represents the first step, while acyl transfer and product release constitute the second step. This inherent separation of binding and catalytic events provides temporal control over the polymerization process.

The optimization of two-step polymerization requires careful consideration of reaction kinetics and thermodynamics [24]. The equilibrium between step-growth and chain-growth mechanisms depends on monomer concentrations, temperature, and catalyst activity. Removal of small molecule byproducts, such as water or methanol, drives the equilibrium toward polymer formation and enables high conversion efficiency.

Linear chain dominance in enzymatic polymerization can be enhanced through strategic choice of reaction conditions and monomer structures [25]. The use of protecting groups that modulate monomer reactivity enables temporal control over polymerization events. Benzyl ester groups, for example, enhance substrate affinity for lipase enzymes while broadening substrate specificity, leading to more controlled polymerization behavior.

Solvent and pH Sensitivity in Reaction Outcomes

Polar Protic versus Aprotic Solvent Environments

The classification of solvents as polar protic or polar aprotic fundamentally determines their influence on reaction mechanisms and product selectivity in 3,4-furandimethanol transformations. Polar protic solvents contain hydrogen atoms bonded to electronegative atoms such as oxygen or nitrogen, enabling hydrogen bonding interactions with substrates and intermediates [26] [27]. These solvents stabilize charged species through solvation effects and can participate directly in reaction mechanisms through proton donation or nucleophilic attack.

Water represents the archetypal polar protic solvent with a dielectric constant of 78.5 and strong hydrogen bonding capability [27]. In hydrogenation reactions of furan derivatives, water promotes the formation of desired alcohol products while suppressing unwanted side reactions. The high polarity of water stabilizes charged intermediates and transition states, facilitating reactions that proceed through ionic mechanisms.

Alcoholic solvents such as methanol and ethanol exhibit intermediate polarity and serve dual roles as solvents and hydrogen donors in transfer hydrogenation reactions [28]. Isopropanol has proven particularly effective for the catalytic transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan, achieving selectivities exceeding 95% under optimized conditions. The secondary alcohol functionality provides activated carbon-hydrogen bonds that readily participate in hydride transfer processes.

Solvent TypeClassificationDielectric ConstantEffect on ReactivityBoiling Point (°C)
Water (H₂O)Polar protic78.5Stabilizes charged intermediates, promotes SN1/E1100
Methanol (CH₃OH)Polar protic32.6Good for hydrogenation reactions, stabilizes ions65
Ethanol (C₂H₅OH)Polar protic24.3Moderate polarity, versatile solvent78.5
IsopropanolPolar protic18.0Hydrogen donor in transfer hydrogenation82
Acetonitrile (CH₃CN)Polar aprotic37.5Stabilizes nucleophiles, promotes SN281.6
Dimethyl sulfoxide (DMSO)Polar aprotic46.7Excellent nucleophile solvation, promotes SN2189
Dimethylformamide (DMF)Polar aprotic36.7Good for polar reactions, nucleophile activation153
Tetrahydrofuran (THF)Polar aprotic7.6Moderate polarity, Lewis acid compatible66

Polar aprotic solvents lack acidic hydrogen atoms but maintain high polarity through permanent dipole moments [29]. These solvents excel at stabilizing nucleophiles without competing hydrogen bonding interactions, making them ideal for reactions involving strong nucleophiles. Dimethyl sulfoxide and dimethylformamide represent prototypical polar aprotic solvents with dielectric constants exceeding 36 and excellent solvating ability for ionic species.

The choice between polar protic and polar aprotic solvents significantly influences reaction mechanisms and selectivity patterns [30] [31]. Polar protic solvents favor unimolecular substitution and elimination reactions by stabilizing carbocationic intermediates through solvation. Conversely, polar aprotic solvents promote bimolecular reactions by enhancing nucleophile reactivity while providing electrostatic stabilization for transition states.

Optimal pH Ranges for Microbial and Enzymatic Systems

The pH dependence of enzymatic activity represents a critical parameter that must be optimized for efficient 3,4-furandimethanol biotransformations. Each enzyme exhibits a characteristic pH optimum that reflects the ionization states of catalytic residues and substrate binding sites within the active site environment [32] [33]. Deviations from optimal pH values lead to decreased activity and potential enzyme denaturation through disruption of protein tertiary structure.

Candida antarctica lipase B demonstrates optimal activity in the pH range of 7.5 to 8.5, consistent with its physiological role in lipid metabolism [34] [35]. The enzyme maintains substantial activity across a relatively broad pH range, making it suitable for industrial applications where precise pH control may be challenging. The alkaline pH optimum reflects the ionization requirements of the catalytic triad and the need for proper charge distribution within the active site.

Enzyme SystemOptimal pH RangeApplicationSystem Type
Candida antarctica lipase B (CALB)7.5-8.5Polyester synthesis, regioselective reactionsEnzymatic
Pancreatic lipase8.0General lipid hydrolysisEnzymatic
Stomach lipase4.0-5.0Gastric lipid processingEnzymatic
Pepsin1.5-1.6Protein hydrolysis in acidic conditionsEnzymatic
Trypsin7.8-8.7Protein hydrolysis in alkaline conditionsEnzymatic
Catalase7.0Hydrogen peroxide decompositionEnzymatic
P450 decarboxylase in ionic liquids6.0-8.0Fatty acid decarboxylationBiocatalysis in ionic liquids

The pH sensitivity of enzymatic systems extends beyond simple activity measurements to include effects on substrate specificity and product selectivity [35]. Changes in pH alter the ionization states of substrate molecules and enzyme residues, potentially modifying binding interactions and catalytic mechanisms. These effects become particularly important for substrates containing ionizable functional groups.

Microbial systems exhibit pH optima that reflect their natural growth environments and metabolic requirements [32]. Most microorganisms involved in biotransformation processes function optimally near neutral pH values, although specialized organisms can tolerate extreme acidic or alkaline conditions. The pH of the growth medium affects both cell viability and the activity of intracellular enzymes responsible for substrate conversion.

The molecular basis of pH sensitivity involves the protonation and deprotonation of amino acid side chains that participate in catalysis or substrate binding [33]. Histidine residues with pKa values near physiological pH are particularly sensitive to pH changes and often play critical roles in enzyme mechanism. The optimization of pH conditions requires balancing the ionization requirements of multiple residues to achieve maximum catalytic efficiency.

Ionic Liquid Systems for Enhanced Reactivity

Ionic liquid systems offer unique advantages for 3,4-furandimethanol transformations through their ability to enhance reactivity while providing thermal stability and substrate solubilization [36] [37]. These molten salts composed entirely of ions exhibit tunable properties that can be optimized for specific catalytic applications. The ionic nature of these solvents enables strong electrostatic interactions with charged intermediates and transition states, often leading to dramatic rate enhancements.

The enhancement of catalytic reactivity in ionic liquids results from multiple mechanisms including the formation of more reactive catalytic species, stabilization of reactive intermediates, and cooperative activation of both nucleophiles and electrophiles [36]. Lewis acidic metal triflates become significantly more reactive in ionic liquids containing non-coordinating anions through anion exchange processes. This anion exchange generates more electrophilic Lewis acidic species that accelerate catalytic reactions.

The stabilization of highly reactive intermediates represents a key advantage of ionic liquid systems [38]. Vinyl cations, arenium cations, and oxygen radical anions that would be unstable in conventional solvents can be stabilized in ionic liquid environments through specific ion-ion interactions. This stabilization enables reaction pathways that would be inaccessible in traditional organic solvents.

Recent developments in functionalized ionic liquids demonstrate their potential as both reaction media and promoters for chemical transformations [39]. Task-specific ionic liquids designed with special functionality can enhance reaction rates, selectivity, and productivity through cooperative effects between the cation and anion components. These systems provide distinct advantages over conventional organic solvents in catalytic applications involving carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bond formation.

The application of ionic liquids to biocatalysis has revealed remarkable improvements in enzyme stability and activity [37]. A P450 decarboxylase enzyme demonstrated 1000-fold increased process intensity for fatty acid decarboxylation when operating in ionic liquid media compared to aqueous systems. The enhanced thermal stability and substrate solubilization provided by ionic liquids enabled the enzyme to operate in the Vmax region, dramatically improving overall productivity.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14496-24-3

Wikipedia

Furan-3,4-diyldimethanol

Dates

Last modified: 08-15-2023

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